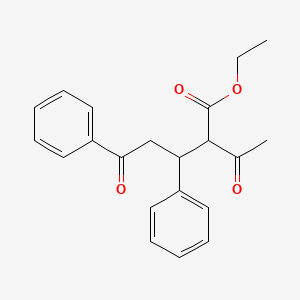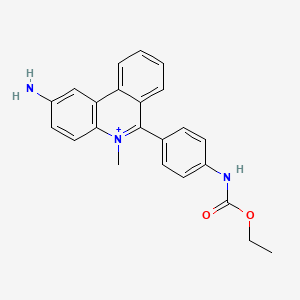
(2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 8,8'-bis((E)-(hexylimino)methyl)-3,3'-dimethyl-5,5'-bis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups, imino groups, and alkyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- typically involves multiple steps. One common approach is the condensation of 2,2’-binaphthol with hexylamine under acidic conditions to form the imino groups. This is followed by the introduction of methyl and isopropyl groups through alkylation reactions. The final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust purification techniques such as crystallization and distillation to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imino groups can be reduced to amines.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted binaphthalene derivatives.
科学的研究の応用
Chemistry
In chemistry, (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various reactions, making it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biology, this compound has been studied for its potential as a fluorescent probe. The presence of multiple hydroxyl and imino groups allows it to interact with biological molecules, making it useful in imaging and diagnostic applications.
Medicine
In medicinal chemistry, (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- has shown promise as an anticancer agent. Its ability to interact with DNA and proteins can inhibit the growth of cancer cells.
Industry
In industry, this compound is used as a precursor for the synthesis of advanced materials. Its unique structure makes it suitable for the development of polymers and other materials with specific properties.
作用機序
The mechanism of action of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the imino groups can participate in nucleophilic and electrophilic reactions. These interactions can disrupt the normal function of proteins and DNA, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol
- (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(ethylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)-
- (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(propylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)-
Uniqueness
The uniqueness of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(hexylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- lies in its specific combination of functional groups. The presence of hexylimino groups, along with the methyl and isopropyl substituents, gives it distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
7356-17-4 |
|---|---|
分子式 |
C42H56N2O6 |
分子量 |
684.9 g/mol |
IUPAC名 |
8-(hexyliminomethyl)-2-[8-(hexyliminomethyl)-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-3-methyl-5-propan-2-ylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C42H56N2O6/c1-9-11-13-15-17-43-21-29-35-27(31(23(3)4)41(49)37(29)45)19-25(7)33(39(35)47)34-26(8)20-28-32(24(5)6)42(50)38(46)30(36(28)40(34)48)22-44-18-16-14-12-10-2/h19-24,45-50H,9-18H2,1-8H3 |
InChIキー |
RQWKQNOBDCCPSZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN=CC1=C(C(=C(C2=C1C(=C(C(=C2)C)C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCCCCC)O)O)C(C)C)O)O)C(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)
![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)


![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)
![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)







